molecular formula C18H18N4O3 B2380647 N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide CAS No. 852294-37-2

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide

Cat. No.: B2380647
CAS No.: 852294-37-2
M. Wt: 338.367
InChI Key: AYPHNVWXKGDWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The compound features a benzimidazole ring fused with a nitrobenzamide moiety, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by nitration and amidation reactions. The general synthetic pathway includes:

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, catalytic hydrogenation with palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-11(2)16(17-19-14-5-3-4-6-15(14)20-17)21-18(23)12-7-9-13(10-8-12)22(24)25/h3-11,16H,1-2H3,(H,19,20)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPHNVWXKGDWPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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